Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride
Description
Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxymethyl (-CH₂OH) group at the 3-position and a methyl (-CH₃) group at the 5-position of the pyrrolidine ring. The stereochemistry (3R,5R) is critical for its interactions in biological systems, particularly in pharmaceutical applications where enantiomeric purity influences efficacy and safety. This compound is likely synthesized via stereoselective methods, such as asymmetric hydrogenation or enzymatic resolution, given the importance of its configuration . Its applications may include use as an intermediate in drug development, leveraging its structural motifs for targeting enzymes or receptors in neurological or metabolic pathways.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
[(3R,5R)-5-methylpyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
MJZKMMRXRPXHCB-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1)CO.Cl |
Canonical SMILES |
CC1CC(CN1)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Methylation: The pyrrolidine ring is methylated at the 5-position using methyl iodide as the methylating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxymethyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s hydroxymethyl at position 3 and methyl at 5 distinguish it from analogs with reversed substituents (e.g., hydroxymethyl at 5 in CAS 125032-87-3) .
- Stereochemistry : The (3R,5R) configuration is shared with some analogs but diverges from (3R,5S) derivatives, impacting chiral recognition in biological targets .
- Functional Groups : N-methylation (CAS 1009335-36-7) increases steric hindrance and reduces basicity compared to the target’s secondary amine . Lactam derivatives (CAS 2792143-64-5) exhibit reduced solubility in polar solvents due to intramolecular hydrogen bonding .
Research Findings and Comparative Analysis
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound enhances water solubility compared to hydroxyl analogs (e.g., CAS 857651-11-7) but reduces lipophilicity relative to N-methylated derivatives .
- Stability : Lactam analogs (e.g., CAS 2792143-64-5) show greater thermal stability due to resonance stabilization, whereas the target’s hydrochloride salt may degrade under prolonged moisture exposure .
Biological Activity
Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with molecular targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a hydroxymethyl group at the third carbon and a methyl group at the fifth carbon. The hydrochloride salt form enhances solubility and stability, making it suitable for biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| CAS Number | 857651-11-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl group facilitates hydrogen bonding, which is crucial for modulating various biological pathways. Research indicates that derivatives of this compound may exhibit antiviral properties, although comprehensive studies are still required to elucidate its pharmacological profile fully .
Antiviral Properties
Preliminary studies suggest that this compound and its derivatives may possess antiviral activity. The mechanism involves binding to viral proteins or host cell receptors, potentially inhibiting viral replication. Further investigation is necessary to confirm these findings and identify specific viral targets.
Interaction with Enzymes
The compound's interaction with enzymes is a critical area of study. It has been shown to modulate enzyme activity through competitive inhibition or allosteric regulation. For instance, research has indicated that structural modifications can enhance binding affinity and selectivity towards specific enzyme targets .
Case Studies
- Study on Antiviral Activity : A study evaluated the antiviral efficacy of several pyrrolidine derivatives, including this compound. Results showed promising antiviral effects against certain RNA viruses, suggesting potential for development as antiviral agents.
- Enzyme Interaction Study : An investigation into the compound's interaction with BCL6, an oncogenic transcriptional repressor involved in lymphoid malignancies, revealed that specific stereochemical configurations significantly affect binding affinity and degradation efficacy .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| This compound | 857651-11-7 | Potential antiviral; enzyme modulation | Chiral configuration affects activity |
| (3-end)-8-Azabicyclo[3.2.1]octan-3-ol | 538-09-0 | Moderate interaction with neurotransmitter receptors | Structural differences from pyrrolidine derivatives |
| (3-Methyl-pyrrolidin-3-yl)-methanol hydrochloride | 1354792-84-9 | Limited data; requires further investigation | Similar structure but different biological profile |
Future Directions
The exploration of this compound's biological activity presents numerous avenues for future research:
- Pharmacokinetics and Pharmacodynamics : Detailed studies on absorption, distribution, metabolism, and excretion (ADME) profiles are essential for understanding the therapeutic potential.
- Derivatives Development : Synthesis of new derivatives could lead to compounds with enhanced biological activity or reduced side effects.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans will be crucial for advancing this compound towards therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
